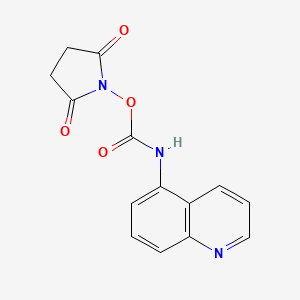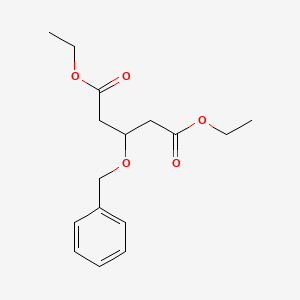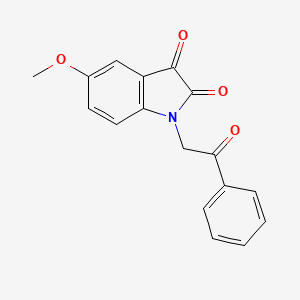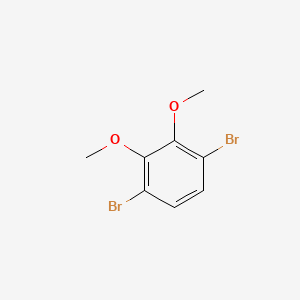![molecular formula C15H30N2Si2 B11837882 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine CAS No. 65644-05-5](/img/structure/B11837882.png)
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE is a compound that features both butyldimethylsilyl and trimethylsilyl groups attached to a hydrazine backbone
Métodos De Preparación
The synthesis of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE typically involves the reaction of hydrazine derivatives with silylating agents. One common method includes the use of tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at controlled temperatures .
Análisis De Reacciones Químicas
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: The silyl groups can be cleaved under acidic or basic conditions to yield the corresponding hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a protecting group for sensitive functional groups during multi-step organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE involves the interaction of its silyl groups with various molecular targets. The silyl groups can stabilize reactive intermediates, facilitate the formation of pentavalent silicon centers, and drive reactions through the formation of strong Si-F bonds. These interactions are crucial in protecting sensitive functional groups and enabling selective reactions .
Comparación Con Compuestos Similares
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE can be compared with other silyl-protected hydrazines and silyl ethers. Similar compounds include:
- tert-Butyldimethylsilyl hydrazine
- Trimethylsilyl hydrazine
- tert-Butyldimethylsilyl ethers
- Trimethylsilyl ethers
The uniqueness of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE lies in its dual silyl protection, which provides enhanced stability and reactivity compared to single silyl-protected compounds .
Propiedades
Número CAS |
65644-05-5 |
|---|---|
Fórmula molecular |
C15H30N2Si2 |
Peso molecular |
294.58 g/mol |
Nombre IUPAC |
1-[butyl(dimethyl)silyl]-1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C15H30N2Si2/c1-7-8-14-19(5,6)17(16-18(2,3)4)15-12-10-9-11-13-15/h9-13,16H,7-8,14H2,1-6H3 |
Clave InChI |
NVNAROREQXRTAO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)N(C1=CC=CC=C1)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)




![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)


![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

